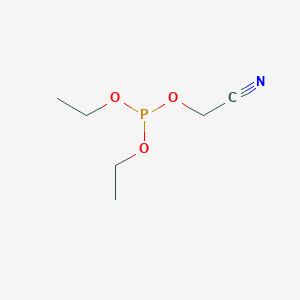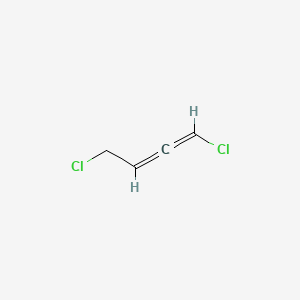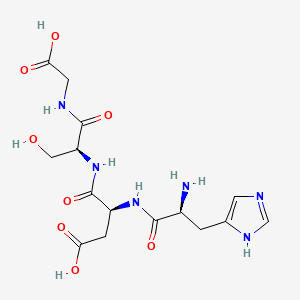![molecular formula C12H20O B14417896 2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane CAS No. 80901-68-4](/img/structure/B14417896.png)
2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane is an organic compound belonging to the class of bicyclic hydrocarbons. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which consists of a seven-membered ring system with a bridgehead carbon. The presence of an ethylidene group and an isopropyl ether moiety further distinguishes this compound, making it a subject of interest in various fields of chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile undergo a [4+2] cycloaddition to form the bicyclic structure. The reaction typically requires elevated temperatures and a suitable catalyst to proceed efficiently.
Another approach involves the reduction of norcamphor derivatives, followed by the introduction of the ethylidene and isopropyl ether groups through subsequent functionalization reactions. These reactions often require specific reagents and conditions, such as the use of strong reducing agents and protecting groups to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a suitable catalyst, such as palladium on carbon, can convert the ethylidene group to an ethyl group.
Substitution: The isopropyl ether group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, lithium diisopropylamide, tetrahydrofuran.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Ethyl-substituted bicyclo[2.2.1]heptane derivatives.
Substitution: Various substituted bicyclo[2.2.1]heptane derivatives depending on the nucleophile used.
科学研究应用
2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane has several scientific research applications, including:
Chemistry: The compound is used as a model system to study the reactivity and stability of bicyclic hydrocarbons. It serves as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives are investigated for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate or as a building block for pharmaceuticals.
Industry: The compound is used in the development of new materials, such as polymers and resins, due to its unique structural properties.
作用机制
The mechanism of action of 2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The ethylidene and isopropyl ether groups can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure but lacking the ethylidene and isopropyl ether groups.
Norbornene: A bicyclic compound with a double bond, making it more reactive in certain chemical reactions.
Norbornadiene: A bicyclic compound with two double bonds, offering different reactivity and applications compared to 2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane.
Uniqueness
This compound is unique due to its specific functional groups, which impart distinct chemical and physical properties. The presence of the ethylidene group enhances its reactivity in addition and substitution reactions, while the isopropyl ether group provides steric hindrance and influences the compound’s solubility and stability.
属性
CAS 编号 |
80901-68-4 |
|---|---|
分子式 |
C12H20O |
分子量 |
180.29 g/mol |
IUPAC 名称 |
2-ethylidene-6-propan-2-yloxybicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H20O/c1-4-10-5-9-6-11(10)12(7-9)13-8(2)3/h4,8-9,11-12H,5-7H2,1-3H3 |
InChI 键 |
DFAHIMHECXLSIS-UHFFFAOYSA-N |
规范 SMILES |
CC=C1CC2CC1C(C2)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-Methylbutyl)amino]butan-2-one](/img/structure/B14417832.png)




![2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole](/img/structure/B14417872.png)
![Methyl 2-[(benzyloxy)(methoxy)amino]-2-methylpropanoate](/img/structure/B14417877.png)




![S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate](/img/structure/B14417909.png)
![1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]-](/img/structure/B14417914.png)
![Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14417927.png)
